![molecular formula C20H22N4O4 B4689805 N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4689805.png)
N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide
Overview
Description
N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide, commonly known as DABCYL, is a chemical compound that has been widely used in scientific research for various purposes. DABCYL is a derivative of benzamide and is commonly used as a fluorescent quencher in the field of biochemistry.
Mechanism of Action
The mechanism of action of DABCYL involves the quenching of fluorescence through a non-radiative energy transfer process called fluorescence resonance energy transfer (FRET). When DABCYL is in close proximity to a fluorophore, the energy from the excited state of the fluorophore is transferred to DABCYL, which results in the quenching of fluorescence.
Biochemical and Physiological Effects:
DABCYL has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DABCYL as a fluorescent quencher is its high quenching efficiency. It has been shown to be an effective quencher for a wide range of fluorophores. Additionally, DABCYL is stable and can be easily synthesized in large quantities.
However, there are also some limitations to using DABCYL. One of the main limitations is its relatively low solubility in aqueous solutions. This can make it difficult to use in some experimental setups. Additionally, DABCYL has a relatively narrow absorption spectrum, which limits its use with certain fluorophores.
Future Directions
There are several future directions for the use of DABCYL in scientific research. One potential area of research is the development of new fluorescent probes that incorporate DABCYL as a quencher. Additionally, DABCYL could be used in the development of new biosensors for detecting biomolecules such as proteins and nucleic acids. Finally, further research could be done to optimize the synthesis and purification of DABCYL to improve its efficiency and reduce its limitations.
Conclusion:
In conclusion, DABCYL is a widely used fluorescent quencher in the field of biochemistry. Its high quenching efficiency and stability make it an ideal quencher for studying molecular interactions. While there are limitations to its use, there are also many potential future directions for the use of DABCYL in scientific research.
Scientific Research Applications
DABCYL has been extensively used in scientific research as a fluorescent quencher. It is commonly used in the field of biochemistry to study the interaction between biomolecules such as proteins, nucleic acids, and enzymes. The fluorescence of DABCYL is quenched when it is in close proximity to a fluorophore, which makes it an ideal quencher for studying molecular interactions.
properties
IUPAC Name |
N-[(Z)-3-[2-(dimethylamino)ethylamino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-23(2)12-11-21-20(26)18(22-19(25)16-8-4-3-5-9-16)14-15-7-6-10-17(13-15)24(27)28/h3-10,13-14H,11-12H2,1-2H3,(H,21,26)(H,22,25)/b18-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGCEJPSSQCPCJ-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.